molecular formula C19H10F6N2O4 B12337232 (E)-1-(3-(3,4-Bis(trifluoromethoxy)phenyl)acryloyl)quinazolin-4(1H)-one

(E)-1-(3-(3,4-Bis(trifluoromethoxy)phenyl)acryloyl)quinazolin-4(1H)-one

Cat. No.: B12337232
M. Wt: 444.3 g/mol
InChI Key: JPPSTCQGGQFDCS-SOFGYWHQSA-N
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Description

(E)-1-(3-(3,4-Bis(trifluoromethoxy)phenyl)acryloyl)quinazolin-4(1H)-one is a synthetic organic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of trifluoromethoxy groups and the quinazolinone core structure suggests that this compound may have unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-(3,4-Bis(trifluoromethoxy)phenyl)acryloyl)quinazolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-bis(trifluoromethoxy)benzaldehyde and quinazolin-4(1H)-one.

    Condensation Reaction: The key step involves a condensation reaction between 3,4-bis(trifluoromethoxy)benzaldehyde and quinazolin-4(1H)-one in the presence of a base such as potassium carbonate.

    Acryloylation: The resulting intermediate undergoes acryloylation using acryloyl chloride to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-(3,4-Bis(trifluoromethoxy)phenyl)acryloyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.

    Substitution: The trifluoromethoxy groups and acryloyl moiety can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Possible therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-1-(3-(3,4-Bis(trifluoromethoxy)phenyl)acryloyl)quinazolin-4(1H)-one would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various molecular targets, including enzymes and receptors. The presence of trifluoromethoxy groups may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(1H)-one Derivatives: Compounds with similar core structures but different substituents.

    Trifluoromethoxy-Substituted Compounds: Compounds with trifluoromethoxy groups on different aromatic rings.

Uniqueness

(E)-1-(3-(3,4-Bis(trifluoromethoxy)phenyl)acryloyl)quinazolin-4(1H)-one is unique due to the combination of the quinazolinone core and the trifluoromethoxy-substituted phenyl group. This combination may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H10F6N2O4

Molecular Weight

444.3 g/mol

IUPAC Name

1-[(E)-3-[3,4-bis(trifluoromethoxy)phenyl]prop-2-enoyl]quinazolin-4-one

InChI

InChI=1S/C19H10F6N2O4/c20-18(21,22)30-14-7-5-11(9-15(14)31-19(23,24)25)6-8-16(28)27-10-26-17(29)12-3-1-2-4-13(12)27/h1-10H/b8-6+

InChI Key

JPPSTCQGGQFDCS-SOFGYWHQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=CN2C(=O)/C=C/C3=CC(=C(C=C3)OC(F)(F)F)OC(F)(F)F

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=CN2C(=O)C=CC3=CC(=C(C=C3)OC(F)(F)F)OC(F)(F)F

Origin of Product

United States

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